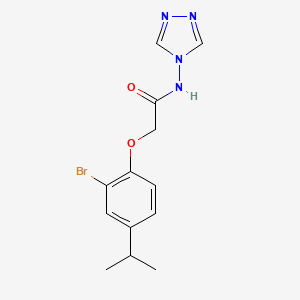![molecular formula C17H18N2O3 B5736810 3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5736810.png)
3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, also known as DMAP, is a chemical compound that has been extensively used in scientific research. It is a ketone derivative that is commonly used as a catalyst in organic synthesis reactions due to its unique properties. DMAP has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone acts as a nucleophilic catalyst in organic synthesis reactions. It activates the carbonyl group of the substrate by forming a complex with it. This complex then undergoes a nucleophilic attack by the incoming reagent, leading to the formation of the desired product.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in humans. However, it has been shown to have antimicrobial properties and has been used in the development of antibacterial and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone as a catalyst in organic synthesis reactions include its high reactivity, selectivity, and ease of use. It is also relatively inexpensive and readily available. However, this compound has some limitations, such as its low solubility in some solvents and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for the use of 3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in scientific research. One potential application is in the development of new catalysts with improved efficiency and selectivity. Another area of research is the use of this compound in the synthesis of complex natural products. Additionally, this compound could be used in the development of new antimicrobial agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a versatile and widely used catalyst in organic synthesis reactions. It has been extensively studied for its unique properties and has found numerous applications in scientific research. While there are some limitations to its use, this compound remains an important tool for chemists and researchers in a variety of fields.
Méthodes De Synthèse
3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone can be synthesized by the reaction of 3,4-dimethylaniline and 4-nitrobenzoyl chloride in the presence of a base. The reaction takes place at room temperature and yields this compound as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been extensively used in scientific research as a catalyst in organic synthesis reactions. It is particularly useful in reactions involving esterification, amidation, and acylation. This compound has also been used in the synthesis of various natural products, such as alkaloids, steroids, and terpenoids.
Propriétés
IUPAC Name |
3-(3,4-dimethylanilino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-3-6-15(11-13(12)2)18-10-9-17(20)14-4-7-16(8-5-14)19(21)22/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVUOHULUVLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
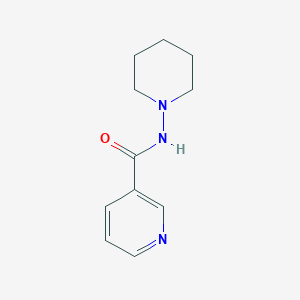
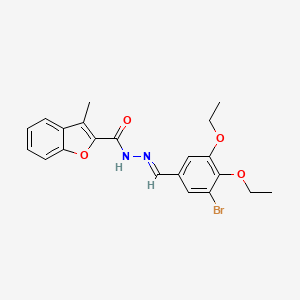
![5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5736735.png)
![N',N''-1,2-ethanediylidenebis[2-(4-iodophenoxy)acetohydrazide]](/img/structure/B5736741.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5736745.png)
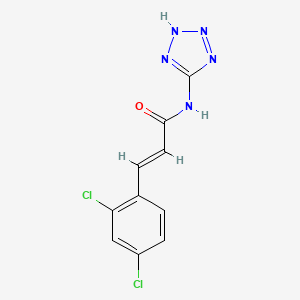
![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5736764.png)
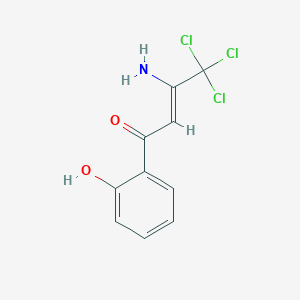
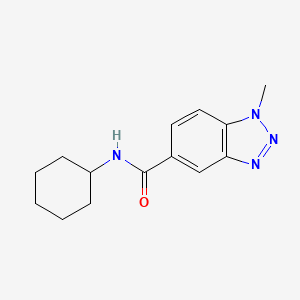
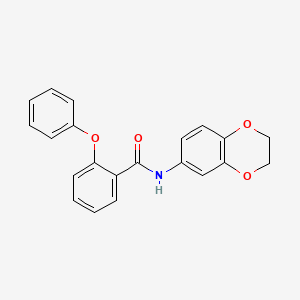
![3-{[4-(dimethylamino)benzylidene]amino}-2-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5736802.png)
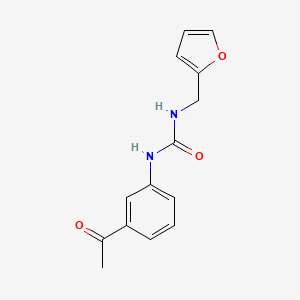
![N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5736813.png)
